(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
The compound “(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol” is a benzimidazole derivative characterized by a benzo[d]imidazole core substituted with a methanol group at the 2-position and a phenoxypropyl chain at the 1-position. The phenoxypropyl moiety contains a 2-isopropyl-5-methylphenyl group, which introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15(2)17-10-9-16(3)13-20(17)25-12-6-11-23-19-8-5-4-7-18(19)22-21(23)14-24/h4-5,7-10,13,15,24H,6,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSKBRJAWHYDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Attachment of the Phenoxypropyl Group: This step involves the reaction of the benzimidazole derivative with 3-chloropropyl-2-isopropyl-5-methylphenyl ether in the presence of a base such as potassium carbonate.
Introduction of the Methanol Group: The final step involves the reduction of the benzimidazole derivative to introduce the methanol group, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the benzimidazole core or the phenoxypropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Benzimidazole derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that modifications in the benzimidazole structure can enhance bioactivity and selectivity towards specific biological targets.
Case Study: Anticancer Activity
Research has demonstrated that certain benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. In vitro studies revealed that these compounds could disrupt cellular pathways critical for cancer growth, suggesting their potential as chemotherapeutic agents.
Antimicrobial Properties
Benzimidazole derivatives have also shown promise as antimicrobial agents. The structural features of this compound may contribute to its efficacy against bacterial and fungal infections.
Case Study: Antibacterial Activity
In a study assessing the antibacterial properties of similar compounds, it was found that certain benzimidazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and various biological targets, facilitating the identification of its potential therapeutic applications.
Research Findings:
Docking simulations have indicated that this compound may bind effectively to targets involved in cancer progression and microbial resistance. These findings support further exploration of this compound in drug design and development.
Mechanism of Action
The mechanism of action for compounds containing a benzimidazole core often involves interaction with DNA or proteins, leading to the inhibition of key biological processes. The phenoxypropyl group may enhance these interactions by improving the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several imidazole and benzimidazole derivatives reported in the literature. Key differences lie in substituent groups, which influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:
Structural and Functional Group Comparisons
*Calculated based on structural formula.
Key Notes on Structural Variations and Implications
Substituent Position: Methanol at the 2-position (target) vs. 5-position () alters molecular dipole moments and hydrogen-bonding capacity.
Electron-Withdrawing Groups: Sulfonyl () or nitro () groups increase reactivity but may reduce metabolic stability compared to the target’s ether-linked phenoxy group.
Biological Activity
The compound (1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol is a synthetic organic molecule with a complex structure that integrates a benzimidazole moiety, which has been associated with various biological activities. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on diverse research findings.
Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a benzimidazole core linked to a phenoxypropyl group, which is known to influence its biological interactions.
Anticancer Properties
Research has indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit human topoisomerase I (Hu Topo I), a key enzyme involved in DNA replication and repair. The inhibition of Hu Topo I leads to DNA damage and subsequent apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 11a | Hu Topo I | 16 | DNA relaxation inhibition |
| Compound 12b | Hu Topo I | 16 | G2/M phase cell cycle arrest |
| Compound 12a | Hu Topo I | 3.6 | Induction of apoptosis |
Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.
Antimicrobial Activity
Benzimidazole derivatives have also been reported to possess antimicrobial properties. The presence of the isopropyl and methyl groups in the compound may enhance its lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.
The biological activity of This compound can be attributed to several mechanisms:
- DNA Intercalation : The benzimidazole ring can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : By targeting enzymes like Hu Topo I, the compound can prevent proper DNA unwinding during replication.
- Cell Cycle Arrest : Flow cytometry studies indicate that this compound can induce G2/M phase arrest in cancer cells, leading to apoptosis due to unresolved DNA damage .
Case Studies
A notable study evaluated a series of benzimidazole derivatives against various cancer cell lines at the National Cancer Institute (NCI). Among these, compounds exhibiting strong binding affinities to DNA showed promising results in inhibiting cell growth, with some achieving GI50 values as low as 0.16 µM .
Another study highlighted the role of molecular docking simulations that predicted favorable interactions between the compound and target proteins involved in cancer pathways, suggesting its potential as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for preparing (1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Imidazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions to form the benzimidazole scaffold .
Alkylation/Arylation : Introduction of the 3-(2-isopropyl-5-methylphenoxy)propyl side chain via nucleophilic substitution or Mitsunobu reactions .
Methanol Group Installation : Oxidation of a methylene group (e.g., using MnO₂) or reduction of a carbonyl precursor (e.g., NaBH₄) to yield the final alcohol .
Key Considerations :
- Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
- Intermediate characterization via HPLC and NMR is critical to confirm regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., phenoxy protons at δ 6.5–7.2 ppm, imidazole protons at δ 7.8–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the benzimidazole and phenoxy moieties .
- Mass Spectrometry (HRMS/LCMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- FTIR : Validates functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for the methanol group) .
Q. How does the compound’s solubility and stability impact experimental design?
- Methodological Answer :
- Solubility :
- Polar aprotic solvents (DMSO, DMF) are preferred for in vitro assays due to limited aqueous solubility .
- Solubility can be enhanced via co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .
- Stability :
- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methanol group .
- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., imidazole N-atoms) .
- Predicts redox potentials for the methanol group using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Docking (AutoDock Vina) :
- Screens against enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) to hypothesize binding modes .
- Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ from enzyme assays) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization :
- Use positive controls (e.g., known CYP inhibitors) and normalize activity to cell viability (MTT assay) .
- Structural Analog Comparison :
- Test derivatives (e.g., replacing isopropyl with cyclopentyl) to isolate substituent effects .
- Meta-Analysis : Pool data from multiple studies (PubMed, Scopus) and apply statistical models (e.g., random-effects meta-regression) .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) :
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 80°C |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% |
| Reaction Time | 12–48 h | 24 h |
- Use response surface methodology (RSM) to identify interactions .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
